Estrone 3-hemisuccinate

Vue d'ensemble

Description

Estrone 3-hemisuccinate is a derivative of estrone, a naturally occurring estrogen hormoneThis compound is often used in biochemical research due to its ability to conjugate with proteins, making it useful in various assays and studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Estrone 3-hemisuccinate is synthesized by reacting estrone with succinic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and purification helps in maintaining consistency and efficiency in production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to estrone or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the hemisuccinate group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of estrone.

Reduction: Estrone and other reduced forms.

Substitution: Various substituted estrone derivatives.

Applications De Recherche Scientifique

Estrone 3-hemisuccinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and assays.

Biology: Employed in the study of estrogen receptors and hormone interactions.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of biochemical reagents and kits.

Mécanisme D'action

Estrone 3-hemisuccinate exerts its effects by interacting with estrogen receptors in the body. Once bound to the receptor, it can modulate gene expression by influencing the transcription of estrogen-responsive genes. This interaction can lead to various physiological responses, including the regulation of reproductive functions and secondary sexual characteristics .

Comparaison Avec Des Composés Similaires

Estrone 3-hemisuccinate is unique due to its hemisuccinate group, which allows it to conjugate with proteins and other molecules. Similar compounds include:

- Estrone 3-sulfate sodium salt

- Estrone 3-methyl ether

- Estrone sulfamate

- Estrone 3-(β-D-glucuronide) sodium salt

- 4-Hydroxyestrone

- 2-Methoxyestrone

- β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt .

These compounds share structural similarities with this compound but differ in their functional groups and specific applications.

Activité Biologique

Estrone 3-hemisuccinate (E3HS) is a synthetic derivative of estrone, characterized by the addition of a hemisuccinate group at the C3 position. This modification enhances its solubility and bioavailability, making it an important compound in various biological and pharmaceutical applications. This article explores the biological activity of E3HS, focusing on its interactions with estrogen receptors, its applications in research, and its potential therapeutic uses.

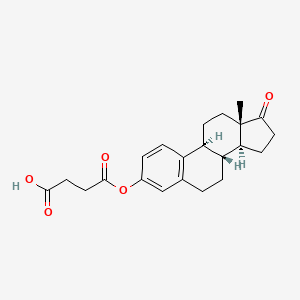

Chemical Structure and Properties

This compound has the chemical formula and is known for its ability to mimic the structure of estrone, allowing for its detection in biological assays. The hemisuccinate modification improves its solubility compared to natural estrogens, facilitating its use in various experimental settings.

E3HS primarily acts as a pro-drug that mimics estrone's structure, enabling it to bind to estrogen receptors (ERs). Upon binding, E3HS can influence gene expression related to growth and differentiation in hormone-sensitive tissues. The interaction profile of E3HS may differ from that of natural estrogens, suggesting unique pharmacological properties that warrant further investigation .

Estrogenic Activity

E3HS exhibits significant estrogenic activity through its interaction with estrogen receptors. It has been shown to:

- Modulate gene expression : E3HS influences the transcription of genes involved in reproductive health, potentially affecting menstrual cycles and fertility.

- Impact on reproductive medicine : Clinical studies indicate that E3HS can alter hormonal levels, providing insights into therapeutic strategies for conditions like hypoestrogenism and menopause .

Neuroprotective Effects

Research suggests that E3HS may have neuroprotective properties. In animal models, administration of E3HS has been associated with:

- Improvement in cognitive functions : Behavioral tests indicate that E3HS could mitigate neurodegenerative changes and enhance cognitive performance.

- Mechanisms of action : The compound may protect against oxidative stress by scavenging free radicals, similar to other phenolic compounds .

Antioxidant Activity

Studies have demonstrated that E3HS possesses antioxidant properties, contributing to cellular protection against oxidative damage. This activity is crucial in contexts such as cardiovascular health and aging .

Applications in Research

E3HS is widely used in various fields of biological research:

- Developmental Biology : It is employed to study estrogen's role in reproductive organ development using model organisms.

- Endocrinology : The compound aids in understanding hormonal disorders and developing targeted treatments for estrogen imbalances.

- Toxicology : Toxicological studies assess the safety profile of E3HS through acute and chronic exposure models.

Comparative Analysis with Other Steroidal Compounds

The following table compares this compound with other steroidal compounds:

| Compound | Structure Feature | Unique Property |

|---|---|---|

| Estrone | Natural estrogen | Naturally occurring |

| Estradiol | More potent estrogen | Higher affinity for estrogen receptors |

| Estrone 3-glucosiduronate | Glucosidated form of estrone | Increased solubility and stability |

| Estriol | Trihydroxylated estrogen | Less potent than estrone |

| This compound | Hemisuccinate group at C3 | Enhanced solubility and pharmacokinetics |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of E3HS:

- Cognitive Function Improvement : A study demonstrated that E3HS administration improved memory retention in aged rats, suggesting a protective role against age-related cognitive decline.

- Hormonal Regulation : Clinical trials indicated that patients receiving E3HS exhibited normalized hormonal profiles, leading to improved reproductive health outcomes .

- Antioxidant Effects : Research showed that E3HS effectively scavenged free radicals in vitro, indicating its potential as an adjunct therapy for oxidative stress-related conditions .

Analyse Des Réactions Chimiques

Chemical Reactions of Estrone 3-Hemisuccinate

This compound can undergo various chemical reactions typical of esters.

2.1. Hydrolysis

This compound can be hydrolyzed to estrone and succinic acid in the presence of water and a catalyst such as an acid or base.

2.2. Esterification

The carboxyl group of the hemisuccinate moiety can undergo further esterification with alcohols to form other ester derivatives.

2.3. Formation of Active Esters

This compound can be converted to an active ester using N-hydroxysuccinimide (NHS) and N,N-dicyclohexylcarbodiimide (DCC) .

2.3.1. Synthesis Procedure

-

Estrone-3-hemisuccinate and hydroxysuccinimide (NHS) are dissolved in THF.

-

N,N-dicyclohexylcarbodiimide (DCC) is added.

-

The mixture is stirred to form the active ester of estrone-3-hemisuccinate .

2.4. Derivatization with Dansyl Chloride

This compound can be derivatized with dansyl chloride to form positively charged derivatives, which are then analyzed by LC-MS/MS.

Biological Activity and Interactions

This compound interacts with estrogen receptors, influencing physiological processes. It can modulate gene expression related to growth and differentiation in hormone-sensitive tissues. This compound may exhibit both agonistic and antagonistic properties depending on the context of its use, particularly in cancer therapy.

Propriétés

IUPAC Name |

4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNBNRUBKFQCR-QLDGJZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474523 | |

| Record name | ST056227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-72-8 | |

| Record name | ST056227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone 3-hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.